molecular formula C27H20N2O4 B11927394 4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid

4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid

Cat. No.: B11927394
M. Wt: 436.5 g/mol
InChI Key: QLVOBVYOKPYEMV-UHFFFAOYSA-N
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Description

4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid is a complex organic compound with the molecular formula C27H20N2O4 and a molecular weight of 436.46 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and functional groups, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid typically involves a multi-step process. One common method includes the diazotization of 4-methylphenylamine followed by coupling with 4-carboxyphenylboronic acid under controlled conditions . The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which may interact with enzymes or receptors in biological systems. These interactions can modulate various cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid is unique due to its azo linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C27H20N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid

InChI

InChI=1S/C27H20N2O4/c1-17-2-13-23(14-3-17)28-29-25-16-22(18-4-8-20(9-5-18)26(30)31)12-15-24(25)19-6-10-21(11-7-19)27(32)33/h2-16H,1H3,(H,30,31)(H,32,33)

InChI Key

QLVOBVYOKPYEMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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